molecular formula C14H16N2O3S B2920285 (Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-72-4

(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2920285
CAS No.: 865197-72-4
M. Wt: 292.35
InChI Key: VTOTZFBRESOEDF-PFONDFGASA-N
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Description

(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring, which are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzo[d]thiazole core, which is fused with a benzene ring, and an imino group attached to an isobutyryl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate typically involves the following steps:

  • Formation of the Thiazole Ring: : The initial step involves the cyclization of 2-aminothiophenol with α-haloketones to form the benzo[d]thiazole core. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

  • Introduction of the Imino Group: : The next step is the introduction of the isobutyrylimino group. This can be achieved by reacting the benzo[d]thiazole derivative with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is typically conducted at room temperature to avoid decomposition of the product.

  • Esterification: : Finally, the esterification of the resulting compound with methanol in the presence of an acid catalyst such as sulfuric acid yields this compound. This step is usually performed under reflux conditions to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.

  • Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This can result in the conversion of the imino group to an amine.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols, leading to the formation of amides or ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, ethers.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development. Studies have demonstrated its efficacy in inhibiting the growth of certain bacterial strains and cancer cell lines.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis. In anticancer applications, it inhibits key enzymes involved in cell proliferation, inducing apoptosis in cancer cells. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetic acid: Similar structure but lacks the methyl ester group.

    (Z)-ethyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate: Similar structure with an ethyl ester group instead of a methyl ester group.

    2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetamide: Similar structure with an amide group instead of an ester group.

Uniqueness

(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it more versatile in synthetic applications compared to its analogs. Its ability to undergo a wide range of chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

IUPAC Name

methyl 2-[2-(2-methylpropanoylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-9(2)13(18)15-14-16(8-12(17)19-3)10-6-4-5-7-11(10)20-14/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOTZFBRESOEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N=C1N(C2=CC=CC=C2S1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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